Petunidin 3-arabinoside

描述

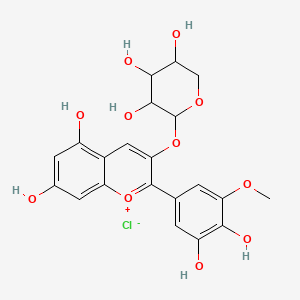

The compound 2-[2-(3,4-Dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride is a chromenylium (flavylium) derivative with a glycosidic substituent. Its structure comprises a central chromenylium core substituted with a 3,4-dihydroxy-5-methoxyphenyl group at the 2-position and a β-D-glucopyranoside moiety at the 3-position via an ether linkage. The chloride counterion stabilizes the positively charged chromenylium ion. Key features include:

- Molecular formula: Likely C₂₇H₂₉ClO₁₆ (based on analogs in and ).

- Substituents: Methoxy (-OCH₃) and hydroxyl (-OH) groups on the phenyl ring, and a trihydroxyoxane (glucopyranoside) unit.

- Physicochemical properties: High polarity due to multiple hydroxyl groups, with predicted collision cross-section (CCS) values of ~228–235 Ų for [M+H]+ adducts ().

Structure

3D Structure of Parent

属性

CAS 编号 |

28500-03-0 |

|---|---|

分子式 |

C21H21ClO11 |

分子量 |

484.8 g/mol |

IUPAC 名称 |

(2S,3R,4S,5S)-2-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol chloride |

InChI |

InChI=1S/C21H20O11.ClH/c1-29-15-3-8(2-12(24)17(15)26)20-16(32-21-19(28)18(27)13(25)7-30-21)6-10-11(23)4-9(22)5-14(10)31-20;/h2-6,13,18-19,21,25,27-28H,7H2,1H3,(H3-,22,23,24,26);1H/t13-,18-,19+,21-;/m0./s1 |

InChI 键 |

DGLWRNZJQCODBU-IMBWBGPSSA-N |

手性 SMILES |

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)O)O.[Cl-] |

规范 SMILES |

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(CO4)O)O)O)O)O.[Cl-] |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of petunidin 3-arabinoside typically involves the glycosylation of petunidin. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation uses glycosyltransferases to attach the arabinose sugar to petunidin under mild conditions, preserving the integrity of the anthocyanin structure. Chemical glycosylation, on the other hand, involves the use of arabinose donors and catalysts such as Lewis acids to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound is often carried out by extracting it from natural sources, such as blueberries (Vaccinium spp.). The extraction process involves maceration of the fruit, followed by purification steps like filtration, centrifugation, and chromatography to isolate the desired anthocyanin .

化学反应分析

Types of Reactions

Petunidin 3-arabinoside undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the degradation of the anthocyanin, resulting in the formation of colorless or brown compounds.

Reduction: Although less common, reduction reactions can alter the chromophore, affecting the color properties.

Substitution: This involves the replacement of functional groups on the anthocyanin molecule, which can modify its solubility and stability.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically under acidic conditions.

Reduction: Reducing agents like sodium borohydride can be used, often in neutral or slightly basic conditions.

Substitution: Reagents such as diazonium salts or halogens can be used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various derivatives with altered functional groups.

科学研究应用

Petunidin 3-arabinoside has a wide range of applications in scientific research:

Chemistry: It is used as a natural dye and a model compound for studying the stability and reactivity of anthocyanins.

Biology: Its antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.

Industry: It is used in the food industry as a natural colorant and in cosmetics for its antioxidant properties.

作用机制

The mechanism by which petunidin 3-arabinoside exerts its effects involves several molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anticancer Properties: It induces apoptosis in cancer cells and inhibits cell proliferation through various signaling pathways.

相似化合物的比较

Table 1: Structural and Physicochemical Comparison

Structural Differences

Phenyl Ring Substitutions: The target compound has a 5-methoxy group on the 3,4-dihydroxyphenyl ring, distinguishing it from analogs like CID 74976930 (), which lacks methoxy but includes a glucopyranosyloxy group. Methoxy groups reduce solubility in aqueous media compared to hydroxyl analogs (). highlights a derivative with 4-hydroxy-3-methoxyphenyl, demonstrating how methoxy positioning influences electronic properties and hydrogen-bonding capacity.

Glycosylation Patterns: The β-D-glucopyranoside unit in the target compound is simpler than the branched or double glycosylation seen in CID 74976930 () and CID 132-37-6 (). Additional glycosylation increases molecular weight and CCS (e.g., CCS = 235.0 Ų for [M+H]+ in vs. 228.8 Ų for the target compound).

Physicochemical Properties

Collision Cross-Section (CCS) :

- The target compound’s CCS for [M+H]+ is 228.8 Ų (), slightly lower than analogs with additional glycosylation (e.g., 235.0 Ų in ). This reflects its relatively compact structure.

- [M+Na]+ adducts show minimal CCS variation (~229–235 Ų), suggesting sodium binding minimally alters conformation ().

Solubility and Lipophilicity: The 5-methoxy group in the target compound increases lipophilicity compared to hydroxyl-only analogs (). However, the chloride counterion and glucopyranoside moiety enhance aqueous solubility relative to non-ionic derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。